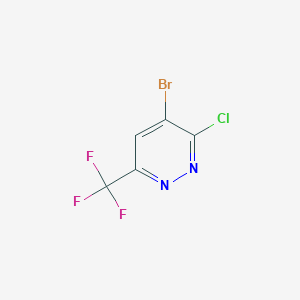

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is a chemical compound with the CAS Number: 2092315-17-6 . It has a molecular weight of 261.43 . The compound is in powder form .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The Inchi Code for “4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is 1S/C5HBrClF3N2/c6-2-1-3 (5 (8,9)10)11-12-4 (2)7/h1H .Physical And Chemical Properties Analysis

“4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is a powder . It has no boiling point at atmospheric pressure but starts to decompose at a starting temperature of 260 °C .Scientific Research Applications

Synthesis and Herbicidal Activities

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine serves as a precursor in the synthesis of various derivatives with potential herbicidal activities. One notable application is the development of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds have shown promising herbicidal activities, with some being able to completely inhibit chlorophyll at concentrations as low as 1 microgram per milliliter. They also demonstrated superior or comparable herbicidal effectiveness against dicotyledonous plants when compared to commercial bleaching herbicides like diflufenican at specific dosages (Han Xu et al., 2008).

Crystal Structure Characterization and DFT Calculations

Pyridazine derivatives, including those structurally related to 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine, have been extensively studied for their crystal structures and electronic properties. Advanced techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand their molecular packing and intermolecular interactions. These studies provide insights into the compounds' biological activities and potential pharmaceutical applications. For example, triazole pyridazine derivatives have shown significant anti-tumor and anti-inflammatory activities, highlighting their importance in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).

Water Oxidation Catalysts

Another fascinating application of pyridazine derivatives is in the field of catalysis, particularly in water oxidation processes. A new family of Ru complexes, incorporating pyridazine ligands, has been developed for this purpose. These complexes have demonstrated the ability to evolve oxygen efficiently in the presence of Ce(IV)-CF3SO3H solution, showing promise for applications in sustainable energy technologies (R. Zong & R. Thummel, 2005).

Antimicrobial Evaluation

Research on pyridazine derivatives also extends to antimicrobial activities. New compounds synthesized from 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine and its analogs have been evaluated for their efficacy against various microbial strains. Some of these compounds have exhibited good antimicrobial properties, making them potential candidates for drug development (Basavapatna N. Prasanna Kumara et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

properties

IUPAC Name |

4-bromo-3-chloro-6-(trifluoromethyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPVLYPBHHBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)

![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)